![molecular formula C10H14N2O2S B2394822 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 927995-91-3](/img/structure/B2394822.png)
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound that has a molecular formula of C16H15N5 . It’s also known as “4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline” and "4-Methyl-N’-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine" .
Synthesis Analysis
A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones to determine their in vitro antimicrobial activities against clinically isolated strains .
Molecular Structure Analysis
The molecular structure of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” consists of 16 carbon atoms, 15 hydrogen atoms, and 5 nitrogen atoms .
Chemical Reactions Analysis
The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” was found to have genotoxic impurities in imatinib mesylate, a classical small molecule inhibitor of tyrosine kinase .
Physical And Chemical Properties Analysis
The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” has a molecular weight of 277.324 Da . The exact physical and chemical properties of “2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione” are not available.
Scientific Research Applications
Biological Potential and Synthetic Development
Thiazolidinediones and their analogues, such as 1,3-thiazolidin-4-ones, exhibit a broad spectrum of biological activities. These compounds are pivotal in medicinal chemistry due to their significant pharmacological importance. They have been the subject of extensive research for their potential activities against various diseases. The synthesis of these compounds, employing green chemistry approaches, underscores the environmental consciousness in modern chemical research. Notably, these molecules are found in commercial pharmaceuticals, highlighting their relevance in drug discovery and therapeutic applications (Santos, Jones Jr., & Silva, 2018).
Mechanisms of Action in Disease Modulation
Thiazolidinediones, acting as PPARγ agonists, have shown efficacy in metabolic syndrome and type 2 diabetes management. Beyond their metabolic effects, these molecules also demonstrate anti-cancer properties, supported by data from clinical trials. Their anti-cancer effects are interestingly independent of PPARγ receptor activation, suggesting alternative mechanisms such as selective inhibition of IGF-1 receptor signaling, which is crucial in the regulation of various cancers (Mughal, Kumar, & Vikram, 2015).
Inhibitory Effects on Protein Tyrosine Phosphatase 1B
2,4-Thiazolidinediones have been explored for their potential as PTP 1B inhibitors, a key regulator in the insulin signaling pathway. Modifications in the TZD scaffold have led to molecules with promising activity against PTP 1B, suggesting their utility in addressing insulin resistance associated with type 2 diabetes mellitus. This research area illustrates the versatility of TZD derivatives in designing novel therapeutic agents (Verma, Yadav, & Thareja, 2019).
Environmental Impact and Green Synthesis
The synthesis and structural exploration of thiazolidine derivatives, including efforts towards green synthesis, reflect a growing trend in chemical research towards sustainability. These methodologies not only aim at reducing the environmental footprint of chemical synthesis but also enhance the pharmacological profiles of the synthesized compounds. This aspect of research underlines the importance of environmentally friendly practices in the development of new drugs and chemicals (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that pyrimidinamine derivatives, which are structurally similar, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death .
Biochemical Pathways
Based on the mode of action, it can be inferred that this compound may affect the electron transport chain in the mitochondria, leading to disruption in atp production and an increase in reactive oxygen species .
Result of Action
Based on the mode of action, it can be inferred that this compound may lead to cell death due to the disruption in atp production and an increase in reactive oxygen species .
properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-8-3-4-9(11)7-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOAWOGRUCCIFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCCS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione |
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